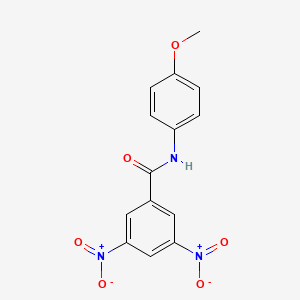![molecular formula C20H10BrCl3N2O2 B11692559 5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-2-chlor-N-[2-(2,4-Dichlorphenyl)-1,3-benzoxazol-5-yl]benzamid ist eine komplexe organische Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere Halogenatome und einen Benzoxazolring umfasst, was sie für Forscher in Chemie, Biologie und Medizin interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-2-chlor-N-[2-(2,4-Dichlorphenyl)-1,3-benzoxazol-5-yl]benzamid umfasst in der Regel mehrere Schritte, darunter Halogenierung, Kupplungsreaktionen und Cyclisierung. Eine übliche Methode beinhaltet die Verwendung der Suzuki-Miyaura-Kupplung, die für ihre milden Reaktionsbedingungen und ihre Toleranz gegenüber funktionellen Gruppen bekannt ist . Diese Methode verwendet Borreagenzien und Palladiumkatalysatoren, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden, die für den Aufbau des Benzoxazolrings entscheidend sind.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet oft die Hochskalierung der Labor-Synthesemethoden. So wurde beispielsweise die Herstellung ähnlicher Verbindungen erfolgreich hochskaliert, um große Mengen mit hoher Ausbeute und Reinheit zu produzieren . Dies beinhaltet die Optimierung der Reaktionsbedingungen und die Verwendung kostengünstiger Ausgangsmaterialien, um sicherzustellen, dass der Prozess wirtschaftlich rentabel ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-2-chlor-N-[2-(2,4-Dichlorphenyl)-1,3-benzoxazol-5-yl]benzamid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Halogenatome in der Verbindung können durch andere Gruppen unter Verwendung nukleophiler oder elektrophiler Reagenzien substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, wodurch sich ihr Oxidationszustand und ihre funktionellen Gruppen ändern.
Häufige Reagenzien und Bedingungen
N-Bromsuccinimid (NBS): Wird für Bromierungsreaktionen verwendet.
Palladiumkatalysatoren: Werden bei Kupplungsreaktionen wie Suzuki-Miyaura eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen beispielsweise verschiedene Derivate mit unterschiedlichen funktionellen Gruppen liefern, während Oxidation und Reduktion zu Veränderungen im Oxidationszustand der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
5-Brom-2-chlor-N-[2-(2,4-Dichlorphenyl)-1,3-benzoxazol-5-yl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung neuer Therapeutika untersucht.
Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-2-chlor-N-[2-(2,4-Dichlorphenyl)-1,3-benzoxazol-5-yl]benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Halogenatome und der Benzoxazolring der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Aktivität. So kann sie beispielsweise mit Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen und biologischen Effekten führt .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and benzoxazole ring play a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes and biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
5-Brom-2-chlor-N-[2-(2,4-Dichlorphenyl)-1,3-benzoxazol-5-yl]benzamid ist einzigartig aufgrund seiner spezifischen Kombination von Halogenatomen und dem Benzoxazolring. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H10BrCl3N2O2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H10BrCl3N2O2/c21-10-1-5-15(23)14(7-10)19(27)25-12-3-6-18-17(9-12)26-20(28-18)13-4-2-11(22)8-16(13)24/h1-9H,(H,25,27) |
InChI-Schlüssel |
LHZYAUDVKFCQCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)N=C(O2)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)
![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
